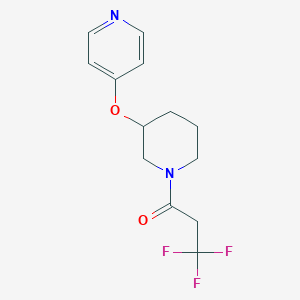

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3,3-trifluoro-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)8-12(19)18-7-1-2-11(9-18)20-10-3-5-17-6-4-10/h3-6,11H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWODEBRJZDWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 260.21 g/mol. The trifluoromethyl group and the piperidine moiety are significant for its biological interactions. The presence of a pyridine ring contributes to its lipophilicity, potentially enhancing membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.21 g/mol |

| Purity | 98% |

Biological Activity

Anticancer Activity

Recent studies have indicated that compounds similar to 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, a study evaluated various piperidine derivatives against MCF-7 breast cancer cells using the MTT assay. The results demonstrated that these compounds possess cytotoxic effects superior to the reference drug Tamoxifen .

Case Study: MCF-7 Cell Line

In a comparative study:

- Compound Tested : Piperidine derivatives

- Cell Line : MCF-7 (human breast cancer)

- Method : MTT assay

- Findings : High cytotoxicity observed; compounds exhibited IC50 values lower than Tamoxifen.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation. The trifluoromethyl group enhances the compound's ability to interact with biological targets by increasing lipophilicity and stability.

Neuropharmacological Effects

The piperidine structure is known to interact with neurotransmitter receptors. Compounds containing similar structures have been reported to act as agonists or antagonists at serotonin receptors (5-HT1D), which could suggest potential applications in treating neurological disorders .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can modulate various cellular pathways:

- Cytotoxicity : High against several cancer cell lines.

- Selectivity : Better selectivity for cancerous cells over normal cells.

Safety and Toxicology

While initial findings are promising, toxicity studies are crucial. The compound's safety profile should be established through comprehensive toxicological assessments to ensure its viability as a therapeutic agent.

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | High cytotoxicity against MCF-7 cells |

| Mechanism of Action | Inhibition of cancer cell proliferation |

| Neuropharmacological Effects | Potential interaction with serotonin receptors |

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one shows considerable promise as a biologically active compound with potential applications in oncology and neuropharmacology. Ongoing research is necessary to elucidate its mechanisms fully and assess its safety for clinical use.

Future studies should focus on:

- In Vivo Testing : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To better understand the pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogs

Notes:

- Pyridin-4-yloxy substitution differs from pyrimidoindole or pyrrolopyrimidine groups in analogs, likely altering target specificity .

- *Metabolic stability is inferred from structural similarity to (R)-28, which features a bromo-pyrimidoindole group that resists hepatic degradation .

Purity and Characterization:

- 1H-NMR : Expected 1:1 rotameric mixture due to restricted rotation of the amide bond, as observed in analogs 33–36 .

- ESI-MS : Molecular ion peaks consistent with the formula C₁₄H₁₃F₃N₂O₂ (calculated molecular weight: 298.27 g/mol).

Pharmacological and Toxicological Considerations

- Target Selectivity : The pyridin-4-yloxy group may reduce off-target effects compared to bulkier substituents (e.g., pyrimidoindole in (R)-28), which show cytotoxicity at higher doses .

- Neuroprotective Potential: Structural similarity to (R)-28 suggests possible neuroprotective effects, though direct evidence is lacking .

- Anticonvulsant Activity : Unlike benzhydryl piperazine derivatives (e.g., 3f in ), the target compound lacks a morpholine or piperazine moiety, which are critical for anticonvulsant efficacy .

Preparation Methods

Key Synthetic Strategies

Piperidine Ring Functionalization

The piperidine core is typically synthesized via hydrogenation of pyridine derivatives or cyclization of linear amines. The introduction of the pyridin-4-yloxy group at the 3-position often employs nucleophilic substitution or Mitsunobu reactions.

Pyridine-to-Piperidine Reduction

Methodology :

- Substrate : 3-(Pyridin-4-yloxy)pyridine derivatives (e.g., 3-(pyridin-4-yloxy)pyridine).

- Reduction : Catalytic hydrogenation (Pd/C, Rh/C) under H₂ pressure (3–5 atm) in polar solvents (e.g., MeOH, AcOH).

- Key Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | AcOH | 40 | 82 |

| Rh/C | MeOH | 50 | 78 |

Mechanistic Insight : The pyridine ring is reduced to piperidine while preserving the pyridin-4-yloxy substituent. Side reactions (e.g., over-reduction) are mitigated by controlling H₂ pressure.

Nucleophilic Substitution

Methodology :

Integrated Synthetic Routes

Two-Step Approach (Piperidine Formation Followed by Acylation)

Step 1 : Synthesis of 3-(pyridin-4-yloxy)piperidine:

- 4-Hydroxypyridine + 3-bromopiperidine → Mitsunobu reaction (DEAD, PPh₃, THF).

- Yield: 68%.

- 3-(Pyridin-4-yloxy)piperidine + TFAA → 3,3,3-trifluoropropanone derivative.

- Yield: 87%.

Overall Yield : 59% (multi-step).

Analytical Validation

Challenges and Optimization

- Regioselectivity : Competing O- vs. N-alkylation in pyridyloxy introduction (addressed using bulky bases).

- Trifluoromethyl Stability : TFAA-mediated acylation avoids side reactions seen with halide precursors.

- Catalyst Poisoning : Rh/C outperforms Pd/C in hydrogenation due to tolerance for heteroatoms.

Q & A

Basic: What synthetic strategies are recommended for preparing 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one?

Methodological Answer:

The synthesis typically involves coupling a trifluoromethyl ketone precursor with a functionalized piperidine derivative. For example, analogous trifluoropropanone derivatives (e.g., 3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-one) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Key steps include:

- Step 1: Activating the piperidin-3-ol derivative (e.g., using Mitsunobu conditions) to introduce the pyridin-4-yloxy group.

- Step 2: Coupling the activated piperidine with 3,3,3-trifluoropropan-1-one via a carbonyl-forming reaction (e.g., Friedel-Crafts acylation or peptide coupling reagents).

- Purification: Use column chromatography with polar/non-polar solvent systems (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity isolation .

Basic: How is X-ray crystallography employed to characterize this compound’s structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key considerations include:

- Crystallization: Slow evaporation from a solvent mixture (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals .

- Data Collection: Use a synchrotron or Mo-Kα radiation source (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement: Employ SHELXL for structure solution, leveraging its robust algorithms for handling trifluoromethyl groups and disordered pyridinyl oxygen atoms. Anisotropic displacement parameters are critical for modeling fluorine atoms accurately .

Advanced: How can reaction conditions be optimized for introducing the trifluoromethyl group?

Methodological Answer:

Optimization focuses on controlling steric and electronic effects:

- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the trifluoromethyl carbonyl group .

- Solvent Effects: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Polar solvents improve solubility of fluorinated intermediates .

- Temperature Control: Maintain reactions at 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group) .

- Monitoring: Track reaction progress via ¹⁹F NMR to detect fluorinated intermediates and byproducts .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

Discrepancies often arise from disorder in the pyridinyl or trifluoromethyl groups:

- Disorder Modeling: Split occupancy refinement in SHELXL to account for multiple conformations. Restraints on bond lengths/angles prevent overfitting .

- Validation Tools: Use checkCIF/PLATON to flag geometric outliers. For example, ADPs (Atomic Displacement Parameters) exceeding 0.05 Ų may indicate unresolved disorder .

- Complementary Data: Cross-validate with ¹H/¹³C NMR and DFT-calculated electrostatic potential maps to confirm atom positions .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO of the trifluoromethyl ketone moiety indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to assess steric accessibility of the piperidinyloxy group .

- Docking Studies: If studying biological interactions, employ AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms) based on pyridinyl oxygen’s hydrogen-bonding capacity .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmosphere. Fluorinated compounds typically exhibit Td > 200°C .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., hydrolysis of the pyridinyl ether bond) .

- Light Sensitivity: Conduct UV-Vis spectroscopy (200–400 nm) to detect photolytic cleavage; use amber glass vials for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.